6-Fluoro-1-methyl-1,2,3-benzotriazole
Overview
Description
6-Fluoro-1-methyl-1,2,3-benzotriazole is a chemical compound with the molecular formula C7H6FN3 . It is a derivative of benzotriazole, a heterocyclic compound with a fused ring structure consisting of benzene and triazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a triazole ring, with a fluorine atom attached to the 6th carbon and a methyl group attached to the nitrogen of the triazole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.14 g/mol . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Photolytic Decomposition
- Photoreactions of 1-Alkylbenztriazoles : Research has explored the photolytic decomposition of various benzotriazoles, including 1-methyl-benzotriazole, under ultraviolet light in different solvents. This study provides insights into the chemical behavior of benzotriazoles like 6-Fluoro-1-methyl-1,2,3-benzotriazole when exposed to light, offering potential applications in photochemistry and material sciences (Märky, Schmid, & Hansen, 1979).
Antitumor Properties
- Fluorinated Benzothiazoles as Antitumor Agents : A study on fluorinated benzothiazoles highlights their potent cytotoxic properties in certain human breast cancer cell lines. While this research doesn't directly involve this compound, it suggests a potential avenue for research into related compounds for antitumor applications (Hutchinson et al., 2001).
Use in PET Tracers
- 18F-Labelled Vorozole Analogues as PET Tracers : This research involves synthesizing 18F-labelled analogues of benzotriazoles, including compounds structurally related to this compound, for use as PET tracers in imaging. These compounds demonstrate potential in medical imaging, particularly for studying brain biochemistry (Erlandsson et al., 2008).
Fluorescence Studies
- Synthesis and Fluorescence of Chlorine-Substituted Naphthalimide-Based Fluorophores : Although not directly studying this compound, this research indicates the potential of benzotriazole derivatives in developing new fluorescent materials, which could have applications in various scientific fields (Katritzky, Ozcan, & Todadze, 2010).
Antimicrobial and Anticancer Activity
- Synthesis of Novel Fluoro 1,2,3-Triazole Tagged Amino Bis(Benzothiazole) Derivatives : This study focuses on the synthesis of fluoro 1,2,3-triazole derivatives with promising antimicrobial and anticancer activities, indicating a potential research direction for compounds like this compound in the medical field (Kumbhare et al., 2014).
Environmental Persistence and Removal
- Polar Pollutants in Wastewater and the Water Cycle : This research discusses the presence and removal of benzotriazoles, including 1H-benzotriazole and its derivatives, in wastewater treatment plants. It highlights the environmental impact and treatment challenges of these compounds, which is relevant for understanding the ecological footprint of this compound (Reemtsma et al., 2010).
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that benzotriazole derivatives are often used in the synthesis of various organic compounds. They can react with other substances to form new compounds, which may have different properties and applications.
Result of Action
It’s worth noting that benzotriazole derivatives have been shown to have activity against certain bacterial cultures .
Properties
IUPAC Name |
6-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQJAHHLXXZHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291209 | |
Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445322-54-2 | |
Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 6-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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